5-Amino-3-(3-bromo-5-methylphenyl)-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-(3-bromo-5-methylphenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with an amino group and a bromomethylphenyl group, making it a valuable molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-bromo-5-methylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-5-methylbenzohydrazide with an appropriate nitrile or amidine under acidic or basic conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(3-bromo-5-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrogen derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-Amino-3-(3-bromo-5-methylphenyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-(3-bromo-5-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The amino group and the triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. The bromomethylphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(3-chloro-5-methylphenyl)-1H-1,2,4-triazole
- 5-Amino-3-(3-fluoro-5-methylphenyl)-1H-1,2,4-triazole
- 5-Amino-3-(3-iodo-5-methylphenyl)-1H-1,2,4-triazole
Uniqueness
5-Amino-3-(3-bromo-5-methylphenyl)-1H-1,2,4-triazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets compared to its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C9H9BrN4 |
---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
5-(3-bromo-5-methylphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9BrN4/c1-5-2-6(4-7(10)3-5)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14) |
InChI Key |
KVMKLWFWHBNUBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C2=NC(=NN2)N |
Origin of Product |
United States |
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